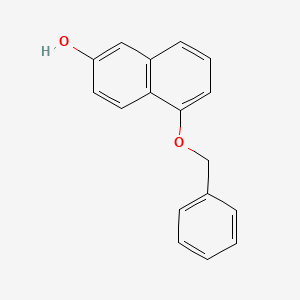
5-(Benzyloxy)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)naphthalen-2-ol: est un composé organique qui appartient à la classe des naphtalènes, caractérisés par deux cycles benzéniques fusionnés
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 5-(Benzyloxy)naphthalen-2-ol implique généralement la réaction du naphthalen-2-ol avec le bromure de benzyle en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme le diméthylformamide (DMF) sous reflux. Le produit est ensuite purifié par chromatographie sur colonne .
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la cristallisation ou la distillation.
Analyse Des Réactions Chimiques
Types de réactions: Le 5-(Benzyloxy)naphthalen-2-ol peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former un dérivé cétone ou quinone.
Réduction: Le groupe benzyloxy peut être réduit en un groupe hydroxyle.
Substitution: Le groupe benzyloxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction: Réactifs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution: Réactifs comme l'hydrure de sodium ou le tert-butoxyde de potassium dans des solvants aprotiques.
Principaux produits:
Oxydation: Formation de dérivés de la naphtoquinone.
Réduction: Formation de naphthalen-2-ol.
Substitution: Formation de divers naphtalènes substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie: Le this compound est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de bloc de construction dans la préparation de colorants, de produits pharmaceutiques et d'autres composés organiques.
Biologie: En recherche biologique, ce composé est utilisé pour étudier les interactions des dérivés du naphtalène avec les systèmes biologiques.
Médecine: Les dérivés du composé sont explorés pour leurs propriétés pharmacologiques, notamment leurs activités anti-inflammatoires et antioxydantes. Il est également étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments.
Industrie: Dans le secteur industriel, le this compound est utilisé dans la production de produits chimiques de spécialité, notamment des colorants et des pigments. Ses propriétés chimiques uniques le rendent précieux dans la formulation de matériaux haute performance .
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Le groupe benzyloxy peut participer à des liaisons hydrogène et à des interactions hydrophobes, influençant l'affinité de liaison du composé aux protéines et aux enzymes. Le noyau naphtalène peut s'intercaler avec l'ADN, affectant potentiellement l'expression des gènes et les fonctions cellulaires .
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)naphthalen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and other organic compounds.
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological systems.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including anti-inflammatory and antioxidant activities. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it valuable in the formulation of high-performance materials .
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)naphthalen-2-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The naphthalene core can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires:
Naphthalen-2-ol: Il manque le groupe benzyloxy, ce qui le rend moins hydrophobe et moins réactif dans certaines réactions chimiques.
1-(Benzyloxy)naphthalen-2-ol: Structure similaire mais avec le groupe benzyloxy à une position différente, conduisant à des propriétés chimiques et biologiques différentes.
2-(Benzyloxy)naphthalen-1-ol: Un autre isomère de position avec une réactivité et des applications distinctes.
Unicité: Le 5-(Benzyloxy)naphthalen-2-ol est unique en raison du positionnement spécifique du groupe benzyloxy, qui influence sa réactivité chimique et son activité biologique. Ce positionnement permet des interactions sélectives avec les cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
185247-03-4 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-phenylmethoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c18-15-9-10-16-14(11-15)7-4-8-17(16)19-12-13-5-2-1-3-6-13/h1-11,18H,12H2 |
Clé InChI |
PSSXGAMWDXGGBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
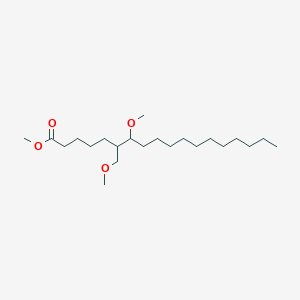
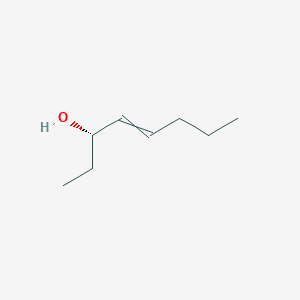
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
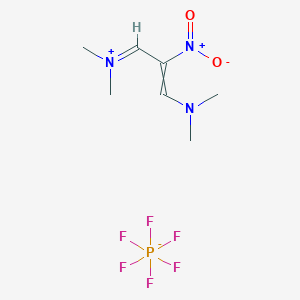
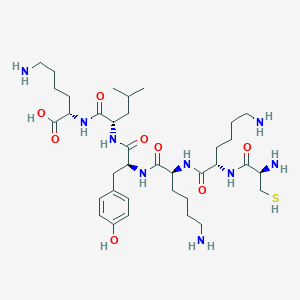
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
